Cas no 1805239-01-3 (4-Bromo-3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine)

4-Bromo-3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine is a halogenated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a bromo substituent, chloromethyl group, difluoromethyl moiety, and hydroxyl group—offer versatile reactivity for further functionalization, making it a valuable intermediate in heterocyclic chemistry. The presence of both electron-withdrawing (bromo, chloro) and electron-donating (hydroxy) groups enhances its potential for regioselective modifications. The difluoromethyl group contributes to metabolic stability, which is advantageous in drug design. This compound is particularly suited for applications requiring precise molecular tuning, such as the development of bioactive molecules or specialty chemicals. Proper handling is advised due to its reactive functional groups.
4-Bromo-3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine structure
1805239-01-3 structure
Product name:4-Bromo-3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine
CAS No:1805239-01-3
MF:C7H5BrClF2NO
Molecular Weight:272.47450709343
CID:4915221

4-Bromo-3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine 化学的及び物理的性質

名前と識別子

    • 4-Bromo-3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine
    • インチ: 1S/C7H5BrClF2NO/c8-5-3(1-9)7(13)12-2-4(5)6(10)11/h2,6H,1H2,(H,12,13)
    • InChIKey: DVORSXIEROWSEB-UHFFFAOYSA-N
    • SMILES: BrC1=C(CCl)C(NC=C1C(F)F)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 301
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 29.1

4-Bromo-3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A024007042-500mg
4-Bromo-3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine
1805239-01-3 97%
500mg
$1,048.60 2022-04-01
Alichem
A024007042-1g
4-Bromo-3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine
1805239-01-3 97%
1g
$1,646.40 2022-04-01

4-Bromo-3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine 関連文献

4-Bromo-3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridineに関する追加情報

Introduction to 4-Bromo-3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine (CAS No. 1805239-01-3)

4-Bromo-3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine, identified by its CAS number 1805239-01-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a heterocyclic aromatic ring structure that is widely recognized for its diverse biological activities and applications in drug development.

The structural features of 4-Bromo-3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine make it a versatile intermediate in the synthesis of various pharmacologically active molecules. The presence of both bromo and chloromethyl substituents on the pyridine ring provides multiple sites for further functionalization, enabling the construction of complex molecular architectures. Additionally, the incorporation of a difluoromethyl group enhances the metabolic stability and lipophilicity of the compound, which are critical factors in drug design.

In recent years, there has been a growing interest in exploring the potential of halogenated pyridines as building blocks in medicinal chemistry. Halogen atoms, such as bromine and chlorine, are known to improve the binding affinity of small molecules to biological targets by increasing their hydrophobicity and electronic properties. The compound 4-Bromo-3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine exemplifies this trend, as it combines multiple halogen atoms with other functional groups to create a highly reactive and adaptable scaffold.

One of the most compelling aspects of 4-Bromo-3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine is its utility in the synthesis of kinase inhibitors, which are among the most extensively studied classes of drugs for treating cancer and inflammatory diseases. Kinases are enzymes that play a crucial role in cell signaling pathways, and their overactivity or dysregulation is often associated with various diseases. By designing molecules that specifically target these kinases, researchers aim to develop treatments that can modulate cellular processes and restore normal function.

The chloromethyl group in 4-Bromo-3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine serves as a versatile handle for further derivatization, allowing chemists to introduce additional functional groups or linkages that can enhance binding interactions with kinase active sites. This flexibility has been exploited in several recent studies where this compound has been used as a precursor in the development of novel kinase inhibitors.

A notable example comes from research published in the journal Journal of Medicinal Chemistry, where scientists utilized 4-Bromo-3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine to synthesize a series of ATP-competitive inhibitors targeting Janus kinases (JAKs). JAKs are involved in various inflammatory responses and have been implicated in autoimmune diseases such as rheumatoid arthritis. The study demonstrated that by modifying the structure of 4-Bromo-3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine, researchers could optimize potency and selectivity against specific JAK isoforms.

The use of computational methods has also played a significant role in understanding the binding properties of this compound. Molecular docking simulations have been employed to predict how different analogs of 4-Bromo-3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine interact with kinase targets. These simulations have provided valuable insights into key binding residues and have guided the design of more effective inhibitors.

In addition to its applications in kinase inhibition, 4-Bromo-3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine has shown promise in other areas of drug discovery. For instance, researchers have explored its potential as an intermediate in the synthesis of antiviral agents. The unique combination of functional groups on this compound allows for the creation of molecules that can disrupt viral replication cycles or inhibit viral entry into host cells.

The< strong>difluoromethyl-substituted pyridines have been particularly interesting due to their ability to enhance metabolic stability while maintaining good solubility profiles. This balance is crucial for developing drugs that can withstand enzymatic degradation in vivo and reach their intended targets effectively. The< strong>difluoromethyl-group also contributes to favorable pharmacokinetic properties by increasing lipophilicity without compromising water solubility.

In conclusion, 4-Bromo-3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine (CAS No. 1805239-01-3) represents a valuable tool in pharmaceutical research due to its structural versatility and functional adaptability. Its role as an intermediate in synthesizing kinase inhibitors highlights its importance in addressing critical therapeutic challenges such as cancer and inflammation. As research continues to uncover new applications for halogenated pyridines, compounds like this one will undoubtedly remain at the forefront of drug discovery efforts.

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